2-amino-3-(1H-imidazol-5-yl)propanethioic S-acid
Description
2-Amino-3-(1H-imidazol-5-yl)propanethioic S-acid is a sulfur-containing analog of histidine, where the carboxylic acid group (–COOH) is replaced by a thioic acid (–COSH) moiety. The compound’s imidazole ring and amino group suggest applications in biochemistry or pharmaceuticals, akin to histidine’s roles in protein synthesis and metal coordination .
Properties
CAS No. |
63798-18-5 |
|---|---|
Molecular Formula |
C6H9N3OS |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)propanethioic S-acid |
InChI |
InChI=1S/C6H9N3OS/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11) |
InChI Key |
VSHRVZCUVVACJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-imidazol-5-yl)propanethioic S-acid typically involves the use of starting materials that contain the imidazole ring. One common method involves the reaction of imidazole derivatives with appropriate amino and thioic acid groups under controlled conditions. For instance, the recrystallized starting materials can be refluxed at 60°C in double-distilled water for 36 hours .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(1H-imidazol-5-yl)propanethioic S-acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in an alcoholic medium.
Substitution: Halogens such as chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
2-amino-3-(1H-imidazol-5-yl)propanethioic S-acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-amino-3-(1H-imidazol-5-yl)propanethioic S-acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Notes:
- Thioic Acid vs. Carboxylic Acid : The thioic acid group in the target compound may confer higher reactivity compared to histidine’s carboxylic acid, influencing metal-binding affinity or enzymatic interactions .
Research Findings
- Enzyme Inhibition : Imidazole-containing compounds, such as SARS-CoV-2 main protease inhibitors, leverage the imidazole ring for binding catalytic residues (e.g., His163) . The target compound’s thioic acid group may similarly interact with enzymatic active sites.
- Synthesis and Stability : Thiocarbamates fragment into carbamothioic S-acids and amides under mass spectrometry, suggesting that the target compound’s stability could be a focus in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
